FA-Phe-ala-OH
Overview
Description
FA-Phe-ala-OH is a polypeptide that can be found by peptide screening . Peptide screening is a research tool that pools active peptides primarily by immunoassay . It can be used for protein interaction, functional analysis, epitope screening, especially in the field of agent research and development .
Synthesis Analysis
This compound can be synthesized using various methods. One such method involves peptide synthesis services, process development, and GMP manufacturing . Another method involves the use of an automated continuous-flow liquid-phase peptide synthesizer . The synthesis of Fmoc-Ala-Phe-OH from Fmoc-Ala-OH and H-Phe-OH was employed as a model reaction .
Molecular Structure Analysis
This compound has a molecular formula of C19H20N2O5 . It contains a total of 47 bonds, including 27 non-H bonds, 15 multiple bonds, 8 rotatable bonds, 4 double bonds, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 carboxylic acid (aliphatic), 2 secondary amides (aliphatic), and 1 hydroxyl group .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 356.37 . Its molecular formula is C19H20N2O5 . Other physical and chemical properties such as density, boiling point, and melting point are not available .
Scientific Research Applications
Biomedical Research :
- The interaction of furylacryloyl (fa)-amino acid derivatives, including fa-Phe, with angiotensin-converting enzyme (ACE) was studied using transferred NOESY experiments. It was found that fa-Phe binds more strongly to ACE than other fa derivatives. This research helps understand the binding specificity and potential therapeutic applications of these derivatives (Mayer & Meyer, 2000).
Chemical Analysis in Environmental Sciences :
- A study on the coagulation of fulvic acid (FA) by alum and polyaluminum chloride examined complexation reactions between Al and FA for water treatment conditions. This research contributes to our understanding of chemical aspects of coagulation using aluminum salts and their environmental implications (Benschoten & Edzwald, 1990).
Agricultural Applications :
- Ferulic acid (FA), a phytochemical commonly found in various plants, exhibits a wide range of therapeutic effects against diseases such as cancer and diabetes. Its strong antioxidant activity makes it an important compound in agriculture and food science (Srinivasan, Sudheer & Menon, 2007).
Materials Science :
- The use of PEGylated diphenylalanine nanoparticles to deliver ferulic acid (FA) for the treatment of Rheumatoid arthritis (RA) highlights the potential of FA-Phe-ala-OH derivatives in materials science and medical applications (He et al., 2021).
Environmental Technology :
- Research on the use of coal fly ash (FA) and Al(OH)3 for treating neutral mine drainage emphasizes the environmental applications of FA derivatives. This study explores the potential of these compounds in sustainable environmental technologies (Madzivire et al., 2013).
Nutritional Sciences :
- A study on the omega-3 fatty acid nutritional landscape discusses the health benefits and sources of fatty acids (FA), emphasizing their regulatory properties related to health outcomes and disease prevention (Deckelbaum & Torrejón, 2012).
Safety and Hazards
When handling FA-Phe-ala-OH, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Mechanism of Action
Target of Action
FA-Phe-ala-OH is a polypeptide that can be found by peptide screening . Peptide screening is a research tool that pools active peptides primarily by immunoassay
Mode of Action
It is known that peptide screening can be used for protein interaction, functional analysis, epitope screening, especially in the field of agent research and development . Therefore, it can be inferred that this compound may interact with its targets to bring about changes at the molecular level.
Biochemical Pathways
Peptides like this compound are known to play roles in various biological processes, including protein interaction and functional analysis . Therefore, it is plausible that this compound could affect multiple biochemical pathways, leading to downstream effects.
Biochemical Analysis
Biochemical Properties
FA-Phe-ala-OH plays a significant role in various biochemical reactions. It is often used in peptide screening assays to identify active peptides that interact with proteins and enzymes. This compound interacts with enzymes such as carboxypeptidases, which cleave the peptide bond at the carboxyl end of the peptide. This interaction is crucial for understanding enzyme specificity and activity. Additionally, this compound can bind to proteins involved in signal transduction pathways, influencing cellular responses .
Cellular Effects
This compound has notable effects on different cell types and cellular processes. It can modulate cell signaling pathways by interacting with receptors and enzymes on the cell surface. This modulation can lead to changes in gene expression and cellular metabolism. For instance, this compound has been shown to influence the expression of genes involved in cell proliferation and apoptosis. Furthermore, it can affect cellular metabolism by altering the activity of metabolic enzymes, thereby impacting energy production and utilization .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. This compound can bind to specific sites on enzymes, leading to either inhibition or activation of their activity. This binding is often mediated by hydrogen bonds and hydrophobic interactions. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in changes in the transcriptional activity of target genes, thereby affecting cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of proteolytic enzymes. Over time, this compound may undergo degradation, leading to a decrease in its activity. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged changes in gene expression and enzyme activity. These temporal effects are important for understanding the duration and persistence of this compound’s biochemical actions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular and physiological functions. At higher doses, it can induce significant changes in enzyme activity, gene expression, and cellular metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can lead to toxic or adverse effects, such as cellular damage and disruption of normal physiological processes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as peptidases, which cleave the peptide bond to release free amino acids. These amino acids can then enter various metabolic pathways, including the tricarboxylic acid (TCA) cycle and amino acid biosynthesis. This compound can also influence metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. Understanding these metabolic pathways is crucial for elucidating the broader impact of this compound on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by peptide transporters, which facilitate its uptake into cells. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also determined by factors such as blood flow and tissue permeability .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It can be targeted to different cellular compartments, such as the cytoplasm, nucleus, and mitochondria, through targeting signals and post-translational modifications. The subcellular localization of this compound is important for its interactions with biomolecules and its role in cellular processes. For example, localization to the nucleus allows this compound to interact with transcription factors and influence gene expression .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-phenylpropanoyl]amino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5/c1-13(19(24)25)20-18(23)16(12-14-6-3-2-4-7-14)21-17(22)10-9-15-8-5-11-26-15/h2-11,13,16H,12H2,1H3,(H,20,23)(H,21,22)(H,24,25)/b10-9+/t13-,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTCFISCFHKOHX-AULVFQMTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C=CC2=CC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)/C=C/C2=CC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.